2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine 2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360227
InChI: InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC20360227

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 2-[(2-methylphenyl)methyl]triazol-4-amine
Standard InChI InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)
Standard InChI Key ALPXIGKKYQYFLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN2N=CC(=N2)N

Introduction

Structural and Physicochemical Characteristics

The molecular structure of 2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine comprises a five-membered triazole ring fused to a 2-methylbenzyl substituent. Key physicochemical properties include:

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>12</sub>N<sub>4</sub>
Molecular Weight188.23 g/mol
IUPAC Name2-[(2-methylphenyl)methyl]triazol-4-amine
SMILES NotationCC1=CC=CC=C1CN2N=CC(=N2)N
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)

Spectroscopic characterization typically involves:

  • IR Spectroscopy: Peaks at ~3350 cm<sup>−1</sup> (N–H stretch) and ~1600 cm<sup>−1</sup> (C=N stretch).

  • <sup>1</sup>H NMR: Signals at δ 2.35 ppm (singlet, CH<sub>3</sub>), δ 4.85 ppm (s, CH<sub>2</sub>), and δ 6.90–7.30 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 188.23 [M+H]<sup>+</sup>.

The ortho-methyl substitution on the benzyl group introduces steric hindrance, potentially affecting reactivity compared to para-substituted analogs .

Synthesis Pathways

Azide-Alkyne Cycloaddition (Click Chemistry)

The most common route for synthesizing 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

  • Preparation of Propargylamine: React 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide.

  • Cycloaddition: Treat the azide with propiolamide in the presence of Cu(I) catalysts (e.g., CuSO<sub>4</sub>·NaAsc) to yield the triazole core .

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~65–75% .

Nitroallylic Denitration

An alternative method reported for analogous triazoles involves:

  • Nitroallylic Intermediate Synthesis: React nitroalkenes with amines to form nitroallylic derivatives.

  • Cyclization: Treat intermediates with hydrazine under acidic conditions to induce denitration and triazole formation .

  • Workup: Neutralize with aqueous NaOH and extract with dichloromethane.

Advantages: Avoids metal catalysts, suitable for scale-up .

Biological Activities and Mechanisms

Antimicrobial Properties

While direct data on this compound is lacking, structurally similar triazoles inhibit bacterial growth by:

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) via hydrogen bonding with the triazole NH group .

  • Membrane Disruption: Hydrophobic benzyl groups interacting with lipid bilayers.

Example: 4-Amino-5-phenyl-1,2,4-triazole-3-thiol derivatives show MIC values of 8–16 µg/mL against S. aureus .

Material Science Applications

Corrosion Inhibition

Triazoles adsorb onto metal surfaces (e.g., steel), forming protective films. The amine group enhances chelation with Fe<sup>2+</sup>, achieving ~92% efficiency at 500 ppm.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>), forming complexes with applications in catalysis and photoluminescence.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields (>85%) .

  • Enantioselective Synthesis: Develop chiral catalysts for producing enantiopure triazoles.

  • Targeted Drug Delivery: Conjugate with nanoparticles for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator